

# "Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate</i>
Cat. No.:	B1328570

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## An In-depth Technical Guide to **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic system known for a wide range of pharmacological activities, making its derivatives, such as the title compound, subjects of considerable interest.[\[1\]](#)[\[2\]](#)

## Chemical Structure and Identifiers

**Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** is a heterocyclic compound featuring a fused ring system composed of an imidazole and a pyridine ring.[\[3\]](#) The structure is characterized by an amino group at position 5 and an ethyl carboxylate group at position 2.

Table 1: Structural and Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate[4][5]
CAS Number	1000017-97-9[4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> [4][5]
SMILES	CCOC(=O)C1=CN2C(=N1)C=CC=C2N[4][5]
InChI	InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3[4][5]

| InChI Key | SDHJUHBOHSJBEH-UHFFFAOYSA-N[4][5] |

## Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and potential as a drug candidate. The presence of the ethyl ester group generally contributes to its solubility in organic solvents.[3]

Table 2: Chemical and Physical Properties

Property	Value
Molecular Weight	205.21 g/mol [4][5]
Appearance	Grey Solid[4]
Melting Point	216-218°C[4]
Density	1.35±0.1 g/cm <sup>3</sup> [4]
Purity	95%[4]

| Storage | Store at 2-8°C[4] |

## Experimental Protocols

While a specific synthesis protocol for **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** was not found in the provided results, a general and representative synthesis for a closely related analog, Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, is described below. This method illustrates a common route to the imidazo[1,2-a]pyridine scaffold.

Representative Synthesis: Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate<sup>[7][8]</sup>

This synthesis involves the reaction of a substituted 2-aminopyridine with an ethyl bromopyruvate derivative.

- Reactants:

- 6-Methyl-pyridin-2-ylamine (8 mmol)
- Ethyl 3-bromo-2-oxopropionate (12 mmol)
- Ethanol (50 mL)
- Anhydrous KHCO<sub>3</sub>

- Procedure:

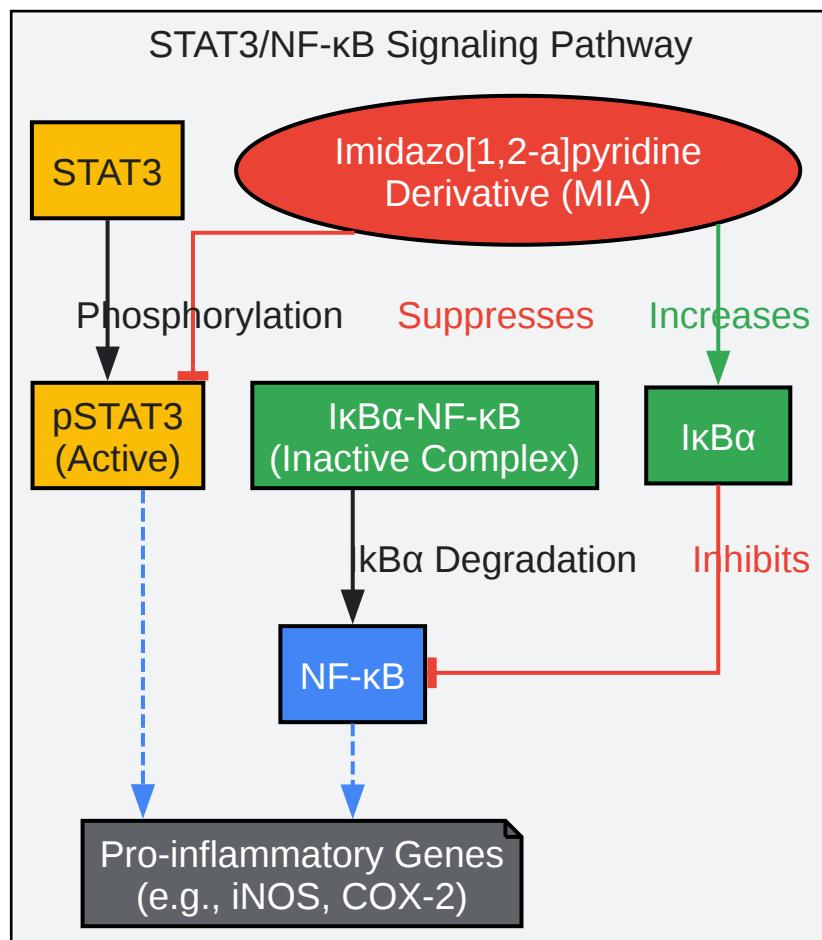
- 6-Methyl-pyridin-2-ylamine and ethyl 3-bromo-2-oxopropionate are added to 50 mL of ethanol.
- The mixture is refluxed for 6 hours.
- The solvent is completely evaporated under reduced pressure.
- Solid anhydrous KHCO<sub>3</sub> is added to the residue until the pH reaches 8.
- The mixture is set aside for 3 hours, during which a white, flocculent precipitate forms.
- The precipitate is filtered and dried to yield the final product.

Note: While spectral data (NMR, MS) for the title compound is not detailed in the search results, various resources provide spectral information for related imidazo[1,2-a]pyridine esters, which can serve as a reference.<sup>[9][10]</sup>

## Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Research on a novel imidazo[1,2-a]pyridine derivative (MIA) has shown that its anti-inflammatory effects in breast and ovarian cancer cell lines are exerted by suppressing the STAT3 and NF-κB signaling pathways.[11] The diagram below illustrates this inhibitory mechanism, which is a plausible mode of action for structurally related compounds.



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- To cite this document: BenchChem. ["Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328570#ethyl-5-aminoimidazo-1-2-a-pyridine-2-carboxylate-chemical-properties-and-structure>]

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